(S)-1-(2-Fluoropyridin-4-yl)ethan-1-amine
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Overview
Description
(1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom attached to the pyridine ring and an amine group attached to an ethan-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine as the starting material.
Formation of Intermediate: The 2-fluoropyridine undergoes a reaction with an appropriate reagent to form an intermediate compound.
Amine Introduction: The intermediate is then reacted with an amine source under specific conditions to introduce the amine group, resulting in the formation of (1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine: Similar structure but with different fluorine atom positioning.
(2-fluoropyridin-4-yl)methanamine: Similar pyridine ring but with a methanamine group instead of ethan-1-amine.
Uniqueness
(1S)-1-(2-fluoropyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and the positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H9FN2 |
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Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(2-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
QVVCZZBVMDPSEX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)F)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)N |
Origin of Product |
United States |
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